molecular formula C17H21NO2S2 B3209222 3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 1058249-59-4

3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B3209222
CAS No.: 1058249-59-4
M. Wt: 335.5 g/mol
InChI Key: RAKCEHZVZHZCCW-UHFFFAOYSA-N
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Description

3-Methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-methyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further attached to a cyclopentylmethyl moiety bearing a thiophen-2-yl substituent. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse applications in medicinal chemistry and materials science. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, analogs with related scaffolds (e.g., cyclopentylidene or benzoyl groups) suggest synthetic routes involving sulfonylation of amines or coupling reactions with heterocycles .

Properties

IUPAC Name

3-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-14-6-4-7-15(12-14)22(19,20)18-13-17(9-2-3-10-17)16-8-5-11-21-16/h4-8,11-12,18H,2-3,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKCEHZVZHZCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopentyl group followed by the introduction of the thiophene ring. The benzenesulfonamide core is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides from the evidence, focusing on substituent effects, conformational features, and crystallographic methodologies.

Substituent and Functional Group Variations
Compound Name (Reference) Benzene Substituent Sulfonamide-Attached Group Key Structural Differences
Target Compound 3-methyl Cyclopentyl(thiophen-2-yl)methyl Thiophene heterocycle, aliphatic cyclopentane
4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g) 4-methoxy Cyclopentenylidene with propyl substituent Cyclopentene double bond, propyl chain
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 2-methyl (benzene), 3-methoxy (benzoyl) Benzoyl group with methoxy substituent Aromatic ketone (benzoyl) vs. aliphatic cyclopentyl
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) 4-methyl Indole-ethyl chain with acetylphenyl Extended indole-ethyl linkage, acetyl group

Key Observations :

  • Conformational Flexibility : The cyclopentyl group in the target compound may adopt distinct puckering conformations compared to the planar cyclopentenylidene group in 1g .
  • Steric Effects : The 3-methyl substituent on the benzene ring may influence steric hindrance during crystallization or binding interactions relative to 4-substituted analogs (e.g., 4-methoxy in 1g) .
Crystallographic and Structural Analysis

Crystallographic studies of related compounds highlight methodologies for structural comparison:

  • SHELX Software : Used for refining small-molecule structures, SHELXL enables precise determination of bond lengths and angles. For example, N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide was refined to an R factor of 0.045, with a mean C–C bond length of 0.004 Å, demonstrating high accuracy in structural resolution .
  • ORTEP Visualization : Programs like ORTEP-3 and WinGX facilitate comparison of anisotropic displacement parameters and molecular packing. The cyclopentyl-thiophene group in the target compound would likely exhibit distinct thermal ellipsoid patterns compared to planar benzoyl or indole systems .

Biological Activity

3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound notable for its unique structure, which includes a sulfonamide group and a thiophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial effects.

Chemical Structure

The molecular formula of this compound is C18H23N1O3S2C_{18}H_{23}N_{1}O_{3}S_{2}. The compound features a methyl group, a cyclopentyl ring, and a thiophene ring, which contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth. The presence of the sulfonamide group is particularly relevant as sulfonamides have been associated with anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds containing thiophene rings have shown promise as antimicrobial agents. The unique electronic properties of thiophenes can enhance the interaction with microbial targets, potentially leading to effective antimicrobial activity.
  • Mechanism of Action : The proposed mechanisms for the biological activity include:
    • Inhibition of specific enzymes involved in cancer cell proliferation.
    • Disruption of cellular signaling pathways that promote tumor growth.
    • Interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Studies

A study focused on similar sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity. For example, compounds analogous to this compound exhibited IC50 values around 10 µM against breast cancer cells (MDA-MB-231) .

Antimicrobial Activity

Research has shown that derivatives containing thiophene groups can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro assays revealed that these compounds could inhibit bacterial growth at concentrations as low as 5 µg/mL .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50/Effective Concentration Reference
AnticancerMDA-MB-231 (breast cancer)~10 µM
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli10 µg/mL

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Sulfonylation of 3-methylbenzenesulfonyl chloride with an amine precursor (e.g., 1-(thiophen-2-yl)cyclopentylmethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Cyclopentyl-thiophene coupling via palladium-catalyzed cross-coupling or nucleophilic substitution, depending on the intermediate’s reactivity .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to identify sulfonamide (-SO₂NH-) and thiophene protons .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ ~377 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous sulfonamide structures .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against carbonic anhydrase or kinases, given sulfonamides’ known inhibitory roles. Use fluorometric or colorimetric assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling by varying Pd(OAc)₂ (0.5–5 mol%) and ligand (e.g., XPhos) ratios in toluene/water .
  • Response Surface Methodology (RSM) : Model interactions between reaction time (12–48 hrs) and temperature (60–100°C) to maximize yield .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., sulfonamide formation energy barriers) .
  • Molecular Docking : AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB: 3IAI). Prioritize poses with sulfonamide oxygen coordinating the active-site zinc ion .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Re-test activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies using standardized units (e.g., µM) and exclude outliers with >30% deviation .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclopentyl vs. cyclohexyl substituents) to isolate structural determinants of activity .

Q. What strategies elucidate the sulfonamide’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Kinetic Studies : Measure enzyme inhibition constants (KiK_i) via Lineweaver-Burk plots under varying substrate concentrations .
  • Cellular Imaging : Confocal microscopy with fluorescently labeled derivatives (e.g., FITC conjugation) to track subcellular localization .
  • Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate procedures using identical reagents (e.g., anhydrous solvents, freshly distilled amines) .
  • Intermediate Characterization : Analyze key intermediates (e.g., 1-(thiophen-2-yl)cyclopentanemethanol) via 1^1H NMR to confirm stoichiometric ratios .
  • Byproduct Identification : LC-MS to detect side products (e.g., over-sulfonylated species) and adjust reaction stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 2
3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

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